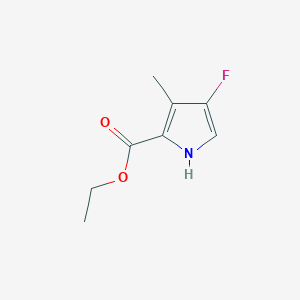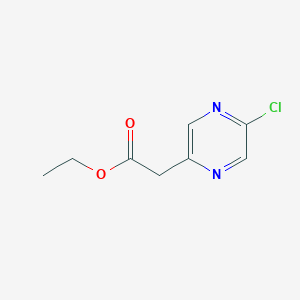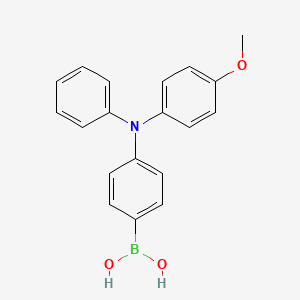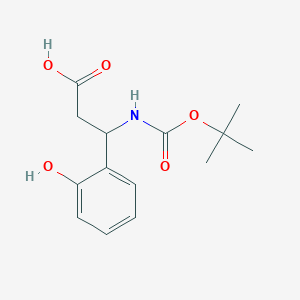
Ethyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that features a pyrrole ring substituted with a fluoro group at the 4-position, a methyl group at the 3-position, and an ethyl ester group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-3-methylpyrrole.
Esterification: The pyrrole derivative is reacted with ethanol in the presence of an acid catalyst to form the ethyl ester.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and cost-effectiveness. This might include continuous flow processes and the use of more efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyrrole ring can be oxidized or reduced, leading to different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions to hydrolyze the ester group.
Major Products
Substitution: Various substituted pyrrole derivatives.
Oxidation: Oxidized pyrrole compounds.
Reduction: Reduced pyrrole derivatives.
Hydrolysis: 4-fluoro-3-methyl-1H-pyrrole-2-carboxylic acid.
Aplicaciones Científicas De Investigación
Ethyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can be used in catalytic reactions to facilitate the formation of other compounds.
Material Science:
Mecanismo De Acción
The mechanism of action of ethyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluoro group can enhance the compound’s binding affinity and selectivity for its target, while the ester group can influence its pharmacokinetic properties .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate: Similar structure but with a formyl group instead of a fluoro group.
Ethyl 4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate: Contains a hydrazonomethyl group and dinitrophenyl substitution.
Uniqueness
Ethyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of the fluoro group, which can significantly alter its chemical reactivity and biological activity compared to non-fluorinated analogs. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design .
Propiedades
Fórmula molecular |
C8H10FNO2 |
|---|---|
Peso molecular |
171.17 g/mol |
Nombre IUPAC |
ethyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C8H10FNO2/c1-3-12-8(11)7-5(2)6(9)4-10-7/h4,10H,3H2,1-2H3 |
Clave InChI |
LJQPZDHZBDAYON-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=CN1)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methoxy-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13662942.png)


![5H-Naphtho[2,3-b]carbazole](/img/structure/B13662971.png)
![Dimethyl 3,3'-diamino-[1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B13662979.png)





